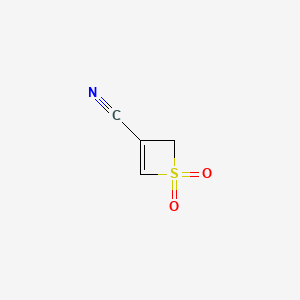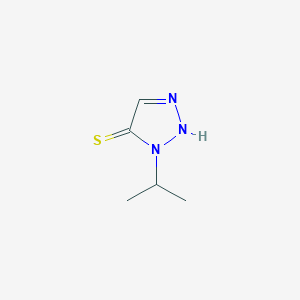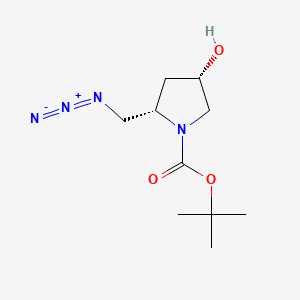
1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile: is a chemical compound with the molecular formula C4H3NO2S and a molecular weight of 129.1371 g/mol . This compound is part of the thiete family, which are sulfur-containing heterocycles. The presence of both a nitrile group and a dioxo group makes it an interesting compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable nitrile with a sulfur donor in the presence of an oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The nitrile group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving sulfur-containing substrates.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The dioxo group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile is unique due to the presence of both a nitrile and a dioxo group, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
2792201-15-9 |
|---|---|
Formule moléculaire |
C4H3NO2S |
Poids moléculaire |
129.14 g/mol |
Nom IUPAC |
1,1-dioxo-2H-thiete-3-carbonitrile |
InChI |
InChI=1S/C4H3NO2S/c5-1-4-2-8(6,7)3-4/h2H,3H2 |
Clé InChI |
IXIQDBHAOYALOF-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CS1(=O)=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)



![1-Oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B13589158.png)





![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one](/img/structure/B13589187.png)


